molecular formula C21H16N8 B14260581 2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] CAS No. 157168-50-8

2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]

Cat. No.: B14260581
CAS No.: 157168-50-8
M. Wt: 380.4 g/mol
InChI Key: RIBUQSSTPAPGFC-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is a complex organic compound that features two imidazole rings connected by a methylene bridge. This compound is notable for its unique structure, which imparts a range of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] typically involves the condensation of imidazole derivatives with formaldehyde under acidic or basic conditions. One common method includes the reaction of 6-(1H-imidazol-2-yl)-1H-benzimidazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .

Scientific Research Applications

2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. This compound’s ability to form stable complexes with metals is crucial for its role in catalysis and coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is unique due to its dual imidazole structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its broad range of applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

157168-50-8

Molecular Formula

C21H16N8

Molecular Weight

380.4 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)-2-[[6-(1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole

InChI

InChI=1S/C21H16N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-10H,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29)

InChI Key

RIBUQSSTPAPGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NC=CN3)NC(=N2)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CN6

Origin of Product

United States

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